

HO-PEG4-Benzyl ester chemical properties and structure

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Compound of Interest

Compound Name: HO-PEG4-Benzyl ester

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Technical Guide: HO-PEG4-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, structure, and applications of **HO-PEG4-Benzyl ester**, a versatile heterobifunctional linker. This document is intended to support researchers in the fields of bioconjugation, drug delivery, and proteomics by providing detailed technical data and outlining relevant experimental considerations.

Core Chemical Properties and Structure

HO-PEG4-Benzyl ester is a polyethylene glycol (PEG) derivative characterized by a hydroxyl (-OH) group at one terminus and a benzyl ester-protected carboxylic acid at the other, connected by a discrete tetraethylene glycol (PEG4) spacer. This structure imparts unique properties that are highly valuable in the construction of complex biomolecular conjugates.^{[1][2]}

Structure:

The key structural features are:

- **Hydroxyl Group (-OH):** A primary alcohol that can be further derivatized or used as a point of attachment.

- **Tetraethylene Glycol (PEG4) Spacer:** A hydrophilic and flexible linker that enhances the solubility of the molecule and the resulting conjugates in aqueous media.[3] The defined length of the PEG4 spacer allows for precise control over the distance between conjugated molecules, which can be critical for maintaining the biological activity of proteins or antibodies.[3]
- **Benzyl Ester:** A protecting group for the carboxylic acid functionality. The benzyl group can be selectively removed under mild conditions to reveal a free carboxylic acid, which can then be used for conjugation to amine-containing molecules.

A summary of the key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of **HO-PEG4-Benzyl Ester**

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₂₈ O ₇	[1]
Molecular Weight	356.41 g/mol	
Appearance	Colorless to Light Yellowish Liquid	
Purity	Typically ≥95%	
Storage Conditions	-20°C for long-term storage	

Spectroscopic and Analytical Data

While specific spectra for **HO-PEG4-Benzyl ester** are not widely published in peer-reviewed journals, the expected NMR and mass spectrometry characteristics can be inferred from the analysis of similar PEG-containing molecules. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the ethylene glycol repeating units, the benzyl group, and the terminal hydroxyl group. The protons of the PEG backbone typically appear as a complex multiplet around 3.6 ppm. The

methylene protons adjacent to the benzyl ester and the hydroxyl group will have distinct chemical shifts. The aromatic protons of the benzyl group will be observed in the aromatic region (around 7.3 ppm).

- ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons in the PEG backbone (typically around 70 ppm), the carbonyl carbon of the ester (around 170 ppm), and the aromatic carbons of the benzyl group.

2.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of **HO-PEG4-Benzyl ester**. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 357.18.

Solubility

HO-PEG4-Benzyl ester is expected to be soluble in a variety of organic solvents due to the presence of the PEG chain and the benzyl group.

Table 2: Expected Solubility Profile

Solvent	Expected Solubility
Dichloromethane (DCM)	Soluble
Chloroform	Soluble
Dimethylformamide (DMF)	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Methanol	Soluble
Water	Slightly Soluble
Diethyl Ether	Sparingly Soluble

Experimental Protocols and Applications

HO-PEG4-Benzyl ester is a key building block in the synthesis of more complex molecules, particularly in the fields of bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

4.1. General Workflow for Bioconjugation

The heterobifunctional nature of **HO-PEG4-Benzyl ester** allows for a sequential conjugation strategy.

Caption: General workflow for sequential bioconjugation using **HO-PEG4-Benzyl ester**.

4.1.1. Activation of the Hydroxyl Group

The terminal hydroxyl group can be activated to facilitate reaction with a nucleophile. A common method is tosylation, which converts the alcohol into a good leaving group.

Experimental Protocol: Tosylation of **HO-PEG4-Benzyl ester**

- Dissolve **HO-PEG4-Benzyl ester** (1 eq.) in anhydrous dichloromethane (DCM).
- Add triethylamine (TEA) (1.5 eq.) to the solution.
- Cool the reaction mixture to 0°C.
- Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq.) in anhydrous DCM.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

4.1.2. Deprotection of the Benzyl Ester

The benzyl ester can be cleaved by catalytic hydrogenolysis to yield the free carboxylic acid.

Experimental Protocol: Debenzylation

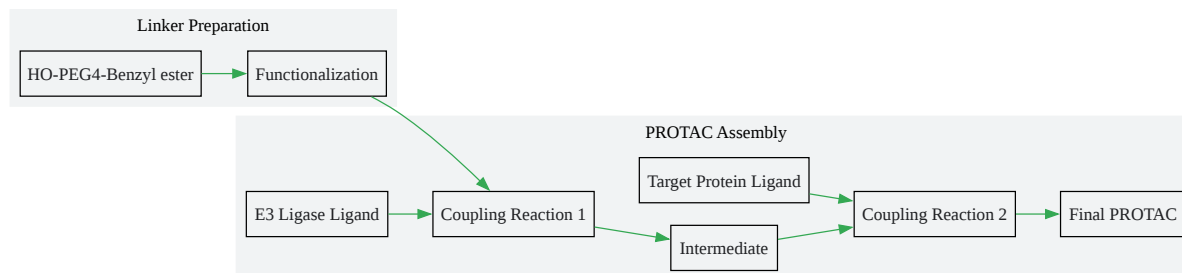
- Dissolve the benzyl ester-containing compound in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalytic amount of palladium on carbon (Pd/C, 10%).
- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
- Stir the reaction at room temperature until completion (monitored by TLC).
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the carboxylic acid.

4.1.3. Activation of the Carboxylic Acid and Amide Bond Formation

The resulting carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to form an amine-reactive NHS ester, which can then be coupled to a primary amine on a target molecule to form a stable amide bond.

4.2. Application in PROTAC Synthesis

HO-PEG4-Benzyl ester is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG4 linker provides the necessary spacing and flexibility to allow for the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC.



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